Methyl 2-chloro-3-methylbut-3-enoate
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Overview
Description
Methyl 2-chloro-3-methylbut-3-enoate is an organic compound with the chemical formula C6H9ClO2. It is a colorless liquid known for its nucleophilic character due to the presence of a nitrogen atom that can donate electron density to form covalent bonds with other atoms or molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methylbut-3-enoate can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-buten-1-ol with thionyl chloride (SOCl2) to form 3-methyl-2-chlorobut-2-ene, which is then esterified with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methylbut-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Addition Reactions: Halogens like bromine (Br2) or hydrogen halides (HCl, HBr) are used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of methyl 2-hydroxy-3-methylbut-3-enoate.
Addition Reactions: Formation of 2-chloro-3-methylbutane derivatives.
Oxidation and Reduction Reactions: Formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
Methyl 2-chloro-3-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methylbut-3-enoate involves its nucleophilic character, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through covalent bond formation, leading to the modification of target molecules and subsequent biological effects. The pathways involved in these interactions depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobut-3-enoate: Similar in structure but lacks the methyl group at the 3-position.
Methyl 3-bromomethylbut-3-enoate: Contains a bromine atom instead of chlorine.
Methyl 2-hydroxy-3-methylbut-3-enoate: Contains a hydroxyl group instead of chlorine.
Uniqueness
Methyl 2-chloro-3-methylbut-3-enoate is unique due to its specific structural features, such as the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 2-chloro-3-methylbut-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUVHZZZCYKCFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346312 |
Source
|
Record name | Methyl 2-chloro-3-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-00-1 |
Source
|
Record name | Methyl 2-chloro-3-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-3-methylbut-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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